![molecular formula C11H17F6N3O4S2 B6310648 1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide; 98% CAS No. 174899-89-9](/img/structure/B6310648.png)
1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide; 98%
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Overview
Description
1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid . It’s often used in various scientific and industrial applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide is complex, with the cation consisting of a five-membered imidazolium ring substituted with butyl and ethyl groups . The anion is a bis(trifluoromethylsulfonyl)imide group .Chemical Reactions Analysis
Ionic liquids like 1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide are known for their excellent thermal stability and low volatility . They can participate in a variety of chemical reactions, often serving as solvents or catalysts .Physical And Chemical Properties Analysis
1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide is a liquid at room temperature . It has a high thermal stability and low volatility, like other ionic liquids .Scientific Research Applications
Lithium-Ion Batteries
The compound is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . Lithium-ion batteries consist of anode, cathode, and electrolyte with a charge-discharge cycle .
Flame Retardant for Coal Spontaneous Combustion
1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide has been used as a flame retardant for spontaneous combustion of bituminous coal . The compound increases the decomposition temperature of bituminous coal, thereby reducing the risk of spontaneous combustion .
Enhancing Electrical and Electromechanical Properties
The compound has been loaded into cellulose using a traditional solution blending technique, which greatly affects the electrical and electromechanical properties of the loaded cellulose .
Mechanism of Action
Target of Action
The primary target of 1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide is the electrolyte in lithium-ion batteries . This compound is a type of room temperature ionic liquid (RTIL) that can enhance the activity of the electrolyte, which plays a crucial role in the charge-discharge cycle of the battery .
Mode of Action
This compound interacts with its target by increasing the solubility of gases in the electrolyte . Specifically, it has been found to have a greater ability to solubilize CO2 compared to other similar compounds . This interaction results in an enhancement of the electrolyte’s activity, thereby improving the performance of the lithium-ion battery .
Biochemical Pathways
The compound affects the charge-discharge cycle of the lithium-ion battery . By enhancing the activity of the electrolyte, it facilitates the movement of lithium ions between the anode and cathode during this cycle . The downstream effect of this is an improvement in the battery’s capacity and efficiency .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can consider the analogous properties of the compound in its role as an electrolyte enhancer. The compound is stable at room temperature , and its effects are observed during the operation of the lithium-ion battery . .
Result of Action
The result of the compound’s action is an improvement in the performance of lithium-ion batteries . By enhancing the activity of the electrolyte, the compound facilitates the charge-discharge cycle, leading to increased battery capacity and efficiency .
Action Environment
The action of the compound can be influenced by environmental factors such as temperature and radiation . For instance, radiation can induce darkening and decoloration of the compound . Despite these changes, the compound remains stable and continues to function effectively as an electrolyte enhancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-3-ethylimidazol-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.C2F6NO4S2/c1-3-5-6-11-8-7-10(4-2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-9H,3-6H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDCAEROKOBVKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F6N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide |
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